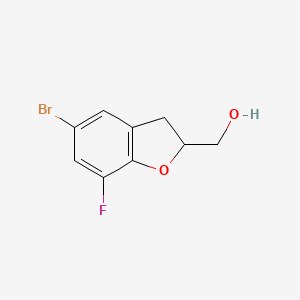
4-(2-Bromophenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Bromophenyl)but-3-en-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves electrophilic aromatic substitution, where a bromine atom is introduced to the phenyl ring through the use of bromine and a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(2-Bromophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which 4-(2-Bromophenyl)but-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butenone structure play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A boronic acid derivative with a phenyl group, used in organic synthesis.
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
Uniqueness
4-(2-Bromophenyl)but-3-en-2-one is unique due to its specific structure, which combines a brominated phenyl ring with a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H9BrO |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
4-(2-bromophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChIキー |
YEXZDFFGPWZWBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC=CC=C1Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-[(4-methoxypyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B8441303.png)







